![molecular formula C12H10Cl2N2S B185714 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 6889-28-7](/img/structure/B185714.png)
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of key enzymes or proteins involved in the growth and replication of viruses, bacteria, and cancer cells. For instance, this compound has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the replication of herpes simplex virus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and replication of various viruses, bacteria, and cancer cells. In vivo studies have demonstrated that this compound can reduce the size and number of tumors in animal models of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Direcciones Futuras
There are several future directions for the research and development of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine. These include:
1. Investigating the mechanism of action of this compound in more detail to identify its molecular targets and pathways.
2. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Conclusion:
In conclusion, 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound with promising therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction proceeds through the substitution of the chlorine atom in the benzyl chloride with the pyridazine ring nitrogen, followed by the addition of the thiol group to the benzyl carbon. The resulting product is a yellow crystalline solid with a high purity yield.
Aplicaciones Científicas De Investigación
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antiviral, antibacterial, antifungal, and anticancer activities. In particular, this compound has shown promising results in the treatment of herpes simplex virus, tuberculosis, and breast cancer.
Propiedades
Número CAS |
6889-28-7 |
|---|---|
Nombre del producto |
3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine |
Fórmula molecular |
C12H10Cl2N2S |
Peso molecular |
285.2 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
Clave InChI |
PYFBQIBURCQUSZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
6889-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



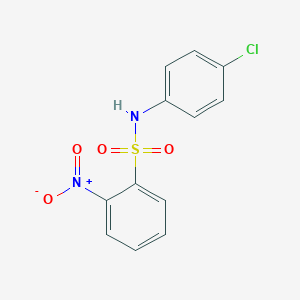

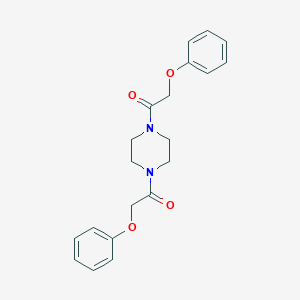
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
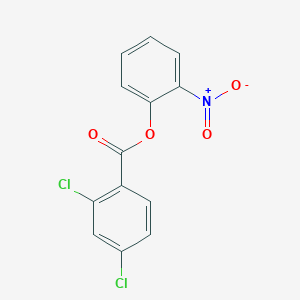
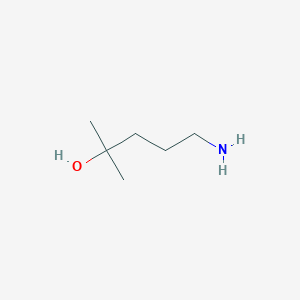
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
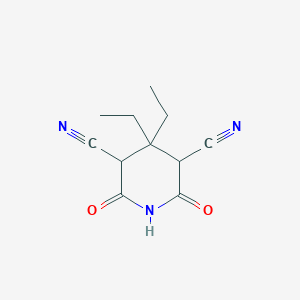
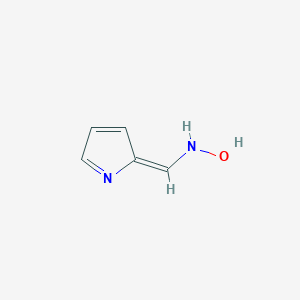
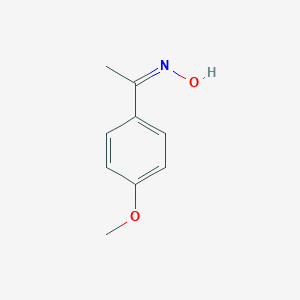
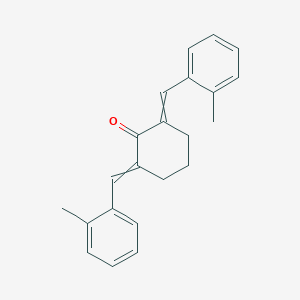


![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)